molecular formula C14H18FN5O4S B6179836 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid CAS No. 2580251-88-1

4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid

Cat. No.: B6179836
CAS No.: 2580251-88-1
M. Wt: 371.4
InChI Key:
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Description

4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid is a useful research compound. Its molecular formula is C14H18FN5O4S and its molecular weight is 371.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid' involves the reaction of 4-(4-nitrophenyl)-3-fluorobenzoic acid with 1-ethyl-1H-imidazole-4-sulfonyl chloride, followed by reduction of the nitro group to an amine and subsequent reaction with acetic anhydride to form the acetic acid derivative.", "Starting Materials": [ "4-(4-nitrophenyl)-3-fluorobenzoic acid", "1-ethyl-1H-imidazole-4-sulfonyl chloride", "Sodium borohydride", "Acetic anhydride", "Methanol", "Acetic acid", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-(4-nitrophenyl)-3-fluorobenzoic acid (1.0 g, 3.6 mmol) and 1-ethyl-1H-imidazole-4-sulfonyl chloride (1.2 g, 5.4 mmol) in dry methanol (20 mL) and add a catalytic amount of triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the precipitated solid and wash with diethyl ether. Recrystallize the product from methanol to obtain 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzoic acid (1.5 g, 80%) as a white solid.", "Step 3: Dissolve 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzoic acid (1.0 g, 2.5 mmol) in methanol (20 mL) and add sodium borohydride (0.2 g, 5.3 mmol) in small portions. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add 10% hydrochloric acid to the reaction mixture until the pH is acidic. Filter the precipitated solid and wash with water. Recrystallize the product from methanol to obtain 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboxamide (0.8 g, 80%) as a white solid.", "Step 5: Dissolve 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboxamide (0.5 g, 1.3 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sodium hydroxide. Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Add water to the reaction mixture and extract with diethyl ether. Wash the organic layer with water and dry over sodium sulfate. Concentrate the solution to obtain 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid (0.4 g, 80%) as a white solid." ] }

CAS No.

2580251-88-1

Molecular Formula

C14H18FN5O4S

Molecular Weight

371.4

Purity

95

Origin of Product

United States

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